molecular formula C9H20N2O2 B054407 tert-Butyl (2-(ethylamino)ethyl)carbamate CAS No. 113283-93-5

tert-Butyl (2-(ethylamino)ethyl)carbamate

Cat. No.: B054407
CAS No.: 113283-93-5
M. Wt: 188.27 g/mol
InChI Key: JMIGZQVLLZKDIS-UHFFFAOYSA-N
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Description

tert-Butyl (2-(ethylamino)ethyl)carbamate: is a chemical compound with the molecular formula C11H24N2O2. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-(ethylamino)ethyl)carbamate is used as a protecting group for amines in organic synthesis. It helps to prevent unwanted reactions during multi-step synthesis processes .

Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for investigating the behavior of carbamate groups in biological systems .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .

Safety and Hazards

The safety information for “tert-Butyl (2-(ethylamino)ethyl)carbamate” indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(ethylamino)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(ethylamino)ethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(ethylamino)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl carbamate derivatives, while reduction can produce ethylaminoethyl derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(ethylamino)ethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition affects the enzyme’s activity and can lead to various biological effects .

Molecular Targets and Pathways: The primary molecular targets of this compound are enzymes with active sites that can accommodate the carbamate group. The compound can modulate signaling pathways by altering enzyme activity, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-(ethylamino)ethyl)carbamate is unique due to its specific combination of tert-butyl and ethylaminoethyl groups. This combination provides distinct steric and electronic properties, making it useful in various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

tert-butyl N-[2-(ethylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-5-10-6-7-11-8(12)13-9(2,3)4/h10H,5-7H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIGZQVLLZKDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551284
Record name tert-Butyl [2-(ethylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113283-93-5
Record name tert-Butyl [2-(ethylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-(ethylamino)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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